molecular formula C9H6F5NO2 B8355975 1-Pentafluoroethyl-2-methyl-4-nitro-benzene

1-Pentafluoroethyl-2-methyl-4-nitro-benzene

Cat. No.: B8355975
M. Wt: 255.14 g/mol
InChI Key: HQYJEBJJQPDWBP-UHFFFAOYSA-N
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Description

1-Pentafluoroethyl-2-methyl-4-nitro-benzene is a useful research compound. Its molecular formula is C9H6F5NO2 and its molecular weight is 255.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6F5NO2

Molecular Weight

255.14 g/mol

IUPAC Name

2-methyl-4-nitro-1-(1,1,2,2,2-pentafluoroethyl)benzene

InChI

InChI=1S/C9H6F5NO2/c1-5-4-6(15(16)17)2-3-7(5)8(10,11)9(12,13)14/h2-4H,1H3

InChI Key

HQYJEBJJQPDWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.36 g of 1-iodo-2-methyl-4-nitro-benzene and 2.2 g of powdered copper (Org. Synthesis Coll., Vol. II (1948), page 445 washed with water, acetone and dried under reduced pressure) in 10 ml of dimethylformamide under nitrogen in a sealed vessel was cooled to -60° C. and 11.5 g of pentafluoroethyl iodide were added. The mixture was stirred at 160° C. at a pressure of 3.5 bars for 16 hours and then cooled in ice and returned to room temperature. The mixture was poured into ice and was extracted with ethyl acetate. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica (eluant--pentane containing 2 to 3% of dichloromethane) to obtain 1.5 g of 1-pentafluoroethyl-2-methyl-4-nitro-benzene which was hydrogenated in the presence of palladized active carbon to obtain the desired product.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2.36 g of 1-iodo-2-methyl-4-nitro-benzene and 2.2 g of powdered copper (Org. Synthesis Coll., Vol. II (1948), page 445 washed with water, acetone and dried under reduced pressure) in 10 ml of dimethylformamide under nitrogen in a sealed vessel was cooled to -60° C. and 11 5 g of pentafluoroethyl iodide were added. The mixture was stirred at 160° C. at a pressure of 3.5 bars for 16 hours and then cooled in ice and returned to room temperature. The mixture was poured into ice and was extracted with ethyl acetate. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica (eluant-pentane containing 2 to 3% of dichloromethane) to obtain 1.5 g of 1-pentafluoroethyl-2-methyl-4-nitro-benzene which was hydrogenated in the presence of palladized active carbon to obtain the desired product.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
11
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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